molecular formula C22H21N3O2S B2776490 2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 836691-81-7

2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B2776490
CAS No.: 836691-81-7
M. Wt: 391.49
InChI Key: QEISRAZUNJDTNC-UHFFFAOYSA-N
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Description

2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a naphthalenesulfonyl group attached to a piperidine ring, adding to its chemical versatility.

Properties

IUPAC Name

2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-28(27,19-10-9-16-5-1-2-6-18(16)15-19)25-13-11-17(12-14-25)22-23-20-7-3-4-8-21(20)24-22/h1-10,15,17H,11-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEISRAZUNJDTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole exhibit potential anticonvulsant properties. For instance, studies have shown that modifications in the piperidine structure can enhance the efficacy against seizures. The naphthalene sulfonyl group may play a role in modulating neurotransmitter systems, contributing to its effectiveness in seizure models .

Cancer Treatment

The benzodiazole moiety is known for its ability to interact with DNA and inhibit tumor growth. Compounds with similar structures have been evaluated for their activity against various cancer cell lines. The sulfonamide group enhances solubility and bioavailability, critical factors for drug development in oncology .

Antibacterial Activity

The sulfonamide functional group is associated with antibacterial properties. Compounds featuring this group have been shown to inhibit bacterial growth effectively. The structure of This compound may contribute to its ability to disrupt bacterial cell wall synthesis or function .

Case Study 1: Anticonvulsant Activity

A study conducted on structurally related compounds demonstrated significant anticonvulsant activity in rodent models. The compound exhibited a median effective dose (ED50) significantly lower than that of standard anticonvulsants, indicating its potential as a therapeutic agent for epilepsy .

Case Study 2: Anticancer Properties

In vitro assays on cancer cell lines revealed that derivatives of benzodiazole with sulfonamide groups showed promising cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells, suggesting a pathway for further development into anticancer therapies .

Case Study 3: Antibacterial Efficacy

Recent investigations into the antibacterial properties of sulfonamide derivatives indicated that compounds similar to This compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as an alternative to traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The naphthalenesulfonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(naphthalen-1-yl)ethan-1-amine: Shares the naphthalene moiety but lacks the benzimidazole core.

    2-(piperazin-1-yl)ethan-1-ol: Contains a piperazine ring but differs in the functional groups attached.

Uniqueness

What sets 2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole apart is its unique combination of a benzimidazole core with a naphthalenesulfonyl-piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzodiazole core linked to a piperidine moiety via a naphthalene sulfonyl group. This structural arrangement is crucial for its biological activity, influencing its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent against certain bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic profile.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

Cell Line IC50 (µM) Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164

These results indicate that the compound is significantly more potent than standard chemotherapy agents like doxorubicin.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins such as Bcl-2. Molecular dynamics simulations have suggested that hydrophobic interactions play a key role in binding to target proteins, enhancing its efficacy against tumor cells .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that it could be developed as an alternative treatment for resistant bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis . This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

Case Study 1: Anticancer Efficacy

A recent study assessed the efficacy of the compound in a xenograft model of human cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, confirming its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on its antimicrobial properties against multi-drug resistant strains. The compound was effective in reducing bacterial load in infected animal models, highlighting its therapeutic potential in treating resistant infections .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. For example, the naphthalene protons appear as distinct aromatic signals at 7.5–8.5 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns. The parent ion should match the molecular formula C24H20N4O2SC_{24}H_{20}N_4O_2S .
  • Infrared (IR) Spectroscopy : Identify sulfonyl (S=O stretch at ~1350–1150 cm1^{-1}) and benzodiazole (C=N stretch at ~1600 cm1^{-1}) groups .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .

How can researchers design assays to evaluate the compound's biological activity against disease-relevant targets?

Q. Advanced

  • Receptor Binding Assays : Screen for interactions with G-protein-coupled receptors (GPCRs) or kinases using radioligand displacement or fluorescence polarization .
  • Enzyme Inhibition Studies : Test inhibitory effects on cytochrome P450 isoforms or proteases via fluorometric/colorimetric substrates (e.g., p-nitrophenol release) .
  • Cellular Assays : Use cancer cell lines (e.g., HeLa) to measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) .
    Methodological Note : Include positive controls (e.g., known inhibitors) and validate results across multiple replicates .

How can structure-activity relationship (SAR) studies be conducted using analogs of this compound?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replace naphthalene-2-sulfonyl with toluenesulfonyl) and compare bioactivity .

  • Key Structural Features :

    Analog Modification Effect on Activity
    2-(Pyridin-3-yl)-1H-benzodiazoleBenzodiazole core retentionMaintains receptor binding
    4-Fluorobenzyl substituentIncreased lipophilicityEnhances membrane permeability
    Piperazine vs. piperidineAltered ring basicityReduces off-target effects
  • Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

What computational strategies are effective for predicting binding modes and metabolic pathways?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinase active sites). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with benzodiazole .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Metabolism Prediction : Employ in silico tools (e.g., SwissADME) to identify potential oxidation sites (e.g., naphthalene ring) and cytochrome P450 liabilities .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Meta-Analysis : Apply fixed-effect or random-effects models to aggregate data from multiple studies, weighting results by sample size and assay robustness .
  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media) .
  • Impurity Profiling : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) .

What methods are recommended for profiling impurities and ensuring compound stability?

Q. Advanced

  • HPLC-MS : Detect impurities at ≥0.1% levels with a C18 column and gradient elution .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability) .
  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products .

How can oxidative metabolic pathways be experimentally validated?

Q. Advanced

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and NADPH. Analyze metabolites via LC-MS/MS .
  • Isotope Labeling : Use 13C^{13}C-labeled naphthalene to track oxidation to 1,2-dihydrodiol derivatives .

What statistical approaches are suitable for analyzing dose-response discrepancies?

Q. Advanced

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Bootstrap Resampling : Estimate confidence intervals for IC50_{50} values .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

How can researchers address conflicting solubility data in different solvent systems?

Q. Advanced

  • Solubility Screening : Use shake-flask method with DMSO, PBS, and simulated biological fluids. Measure via UV-Vis at λmax_{\text{max}} .
  • Co-Solvency Studies : Test binary mixtures (e.g., PEG-400/water) to enhance solubility .
  • Molecular Dynamics : Simulate solvent interactions to predict preferential solvation .

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